

Application Notes and Protocols: Vidofludimus in Rodent Models of Colitis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **Vidofludimus** (formerly IMU-838) in rodent models of colitis, detailing its mechanism of action, experimental protocols, and relevant quantitative data. **Vidofludimus** is an investigational oral small molecule drug that has shown efficacy in preclinical models of inflammatory bowel disease (IBD).[1][2]

Mechanism of Action

Vidofludimus exhibits a dual mode of action, making it a promising candidate for the treatment of IBD.[1] Its primary mechanisms include:

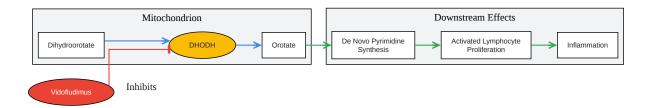
- Inhibition of Dihydroorotate Dehydrogenase (DHODH): Vidofludimus is a selective inhibitor of DHODH, a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[3]
 [4] Activated lymphocytes, which are key drivers of colitis, have a high demand for pyrimidines to support their proliferation. By inhibiting DHODH, Vidofludimus curtails the proliferation of these pathogenic immune cells.[2][4]
- Activation of Nuclear Receptor Related 1 (Nurr1): Vidofludimus also acts as an activator of Nurr1, a transcription factor with neuroprotective and anti-inflammatory properties.[3][5]



Inhibition of Pro-inflammatory Cytokines: The drug has been shown to inhibit the secretion of pro-inflammatory cytokines, notably Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ).[6]
 [7] This is achieved through the attenuation of the STAT3 and NF-κB signaling pathways.[1]
 [7]

Signaling Pathways and Experimental Workflow

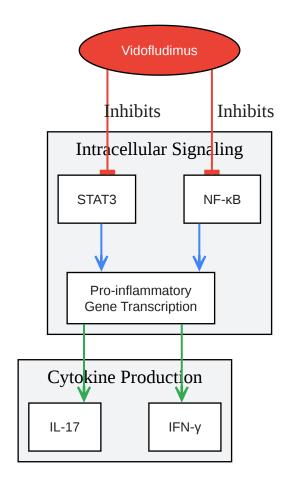
The following diagrams illustrate the key signaling pathways affected by **Vidofludimus** and a typical experimental workflow for its evaluation in a rodent model of colitis.



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Vidofludimus inhibits DHODH, a key enzyme in pyrimidine synthesis.

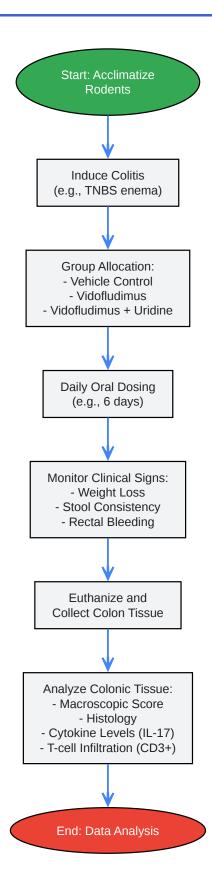




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Vidofludimus attenuates STAT3 and NF-kB signaling pathways.





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Workflow for evaluating **Vidofludimus** in a rodent colitis model.



Experimental Protocols

The following protocols are based on methodologies described for the evaluation of **Vidofludimus** in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.[1]

Induction of TNBS Colitis in Rats

Objective: To induce a reproducible model of colitis in rats that mimics aspects of human IBD.

Materials:

- Young Wistar rats
- Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in 50% ethanol)
- Phosphate-buffered saline (PBS)
- Anesthesia (e.g., isoflurane)
- Flexible catheter

Procedure:

- Acclimatize rats to the facility for at least one week prior to the experiment.
- · Fast the rats overnight, with free access to water.
- Anesthetize the rat using an appropriate anesthetic.
- Gently insert a flexible catheter intra-rectally, approximately 8 cm proximal to the anus.
- Slowly instill 150 μL of the TNBS solution.[1]
- Keep the rat in a head-down position for approximately 60 seconds to ensure distribution of the TNBS within the colon.
- Return the rat to its cage and monitor its recovery from anesthesia.
- For control animals, administer 150 μL of PBS using the same procedure.[1]



Vidofludimus Administration

Objective: To assess the therapeutic efficacy of **Vidofludimus** in the TNBS-induced colitis model.

Materials:

- Vidofludimus
- Vehicle solution (e.g., as recommended by the manufacturer)
- Uridine (for mechanistic studies)
- · Oral gavage needles

Procedure:

- On the day of colitis induction (Day 1), randomly assign rats to treatment groups (e.g., Vehicle, Vidofludimus, Vidofludimus + Uridine).
- Prepare the **Vidofludimus** solution in the appropriate vehicle at the desired concentration.
- Administer the assigned treatment daily via oral gavage for a specified period (e.g., 6 days).
- Monitor the animals daily for clinical signs of colitis, including body weight, stool consistency, and the presence of blood in the feces.

Assessment of Colitis Severity

Objective: To quantify the extent of colonic inflammation and the therapeutic effect of **Vidofludimus**.

Procedure:

- At the end of the treatment period (e.g., Day 6), euthanize the rats.[1]
- Perform a laparotomy and carefully excise the colon.



- Clean the colon with ice-cold PBS and open it longitudinally.
- Macroscopic Scoring: Score the colon for visible signs of damage, such as hyperemia, ulceration, and thickening, using a standardized scoring system.
- Histological Analysis:
 - Take sections of the distal colon and fix them in 10% neutral buffered formalin.
 - Embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
 - Score the sections for histological changes, including inflammatory cell infiltration, epithelial damage, and mucosal ulceration.
- Immunohistochemistry:
 - Perform immunohistochemical staining on colonic sections to quantify the infiltration of specific immune cells, such as CD3+ T cells.[1]
- Cytokine Analysis:
 - Collect portions of the colonic tissue for ex vivo culture or homogenization.
 - Measure the levels of pro-inflammatory cytokines, such as IL-17, in the culture supernatants or tissue homogenates using ELISA or other immunoassays.[1]

Quantitative Data Summary

The following tables summarize the effects of **Vidofludimus** in both preclinical rodent models and clinical trials for ulcerative colitis.

Table 1: Effects of Vidofludimus in TNBS-Induced Colitis in Rats



Parameter	Vehicle Control	Vidofludimus	Vidofludimus + Uridine
Macroscopic Score	High	Significantly Reduced	Moderately Reduced
Histological Score	High	Significantly Reduced	Moderately Reduced
CD3+ T Cell Infiltration	High	Significantly Reduced	Moderately Reduced
Colonic IL-17 Levels	High	Significantly Reduced	Significantly Reduced
Nuclear STAT3 Binding	High	Significantly Reduced	Significantly Reduced
Note: This table is a qualitative summary based on the reported findings. Specific quantitative values should be obtained from the full-text publication.[1]			

Table 2: Clinical Trial Efficacy of Vidofludimus Calcium in Moderate-to-Severe Ulcerative Colitis (CALDOSE-1 Trial)



Endpoint	Placebo	Vidofludimus 10 mg	Vidofludimus 30 mg	Vidofludimus 45 mg
Induction Phase (Week 10)				
Clinical Remission (Overall)	12.5%	14.9%	10.6%	13.6%
Clinical Remission (No Corticosteroids)	4%	-	12% (pooled with 45mg)	12% (pooled with 30mg)
Maintenance Phase (Week 50)				
Clinical Remission	27.8%	42.3%	61.5%	-
Steroid-Free Clinical Remission	27.8%	38.5%	61.5%	-
Endoscopic Healing	35.3%	53.6%	73.1%	-
Data compiled from published results of the CALDOSE-1 trial.[2][5][8][9]				

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